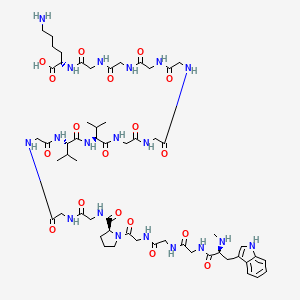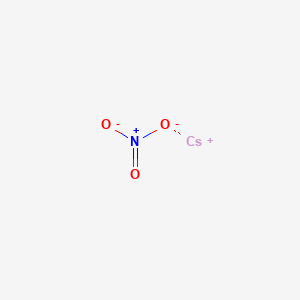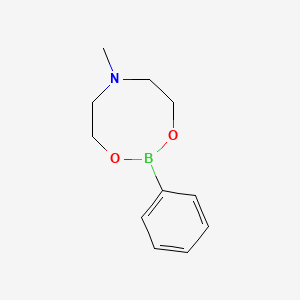![molecular formula C9H9NO3S B12511059 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is a heterocyclic compound that belongs to the class of benzothiazines. This compound is of significant interest due to its potential pharmacological properties, particularly its analgesic and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione typically involves the reaction of methyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with primary or secondary alkyl-, aryl-, and hetarylamines at elevated temperatures. This reaction is often carried out in high-boiling inert solvents to achieve optimal yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of high-boiling inert solvents and controlled reaction environments ensures the efficient production of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators and an overall decrease in pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with similar analgesic properties.
Meloxicam: Another NSAID that shares structural similarities with 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione.
Uniqueness
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is unique due to its specific structural features, which allow for diverse chemical modifications. These modifications can enhance its pharmacological properties and reduce potential side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9NO3S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-ol |
InChI |
InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-6,11H,1H3 |
Clé InChI |
HJIBHRGJZJTFGW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=CS1(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)

![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B12510996.png)






![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)

![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
